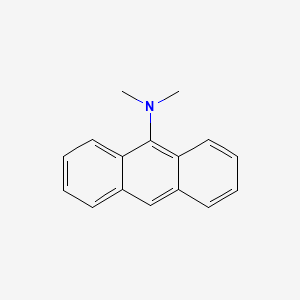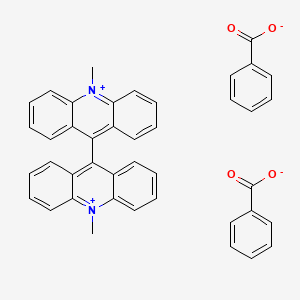
10,10'-Dimethyl-9,9'-biacridin-10-ium dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound, and is used in various scientific research applications due to its chemiluminescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate typically involves the reaction of acridine derivatives with methylating agents under controlled conditions. The process may include steps such as:
Methylation: Acridine is reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The methylated acridine is then oxidized using an oxidizing agent like hydrogen peroxide.
Formation of Dibenzoate: The final step involves the reaction of the oxidized product with benzoic acid to form the dibenzoate salt.
Industrial Production Methods
Industrial production of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized acridine derivatives, while substitution reactions can produce a range of substituted acridine compounds.
Aplicaciones Científicas De Investigación
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is widely used in scientific research due to its chemiluminescent properties. Some applications include:
Chemistry: Used as a chemiluminescent reagent in various analytical techniques.
Biology: Employed in cell imaging and detection of reactive oxygen species.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of sensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate involves its ability to generate light through chemiluminescence. This process occurs when the compound reacts with a reductant and oxygen, producing an excited state that emits light upon returning to the ground state. The molecular targets and pathways involved include interactions with reactive oxygen species and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
10,10’-Dimethyl-9,9’-biacridinium dinitrate: Another derivative of acridine with similar chemiluminescent properties.
Lucigenin: Known for its use in detecting superoxide anion radicals.
Uniqueness
10,10’-Dimethyl-9,9’-biacridin-10-ium dibenzoate is unique due to its specific structure, which imparts distinct chemiluminescent properties. Its ability to form stable dibenzoate salts makes it particularly useful in various applications compared to other similar compounds.
Propiedades
Número CAS |
658699-99-1 |
|---|---|
Fórmula molecular |
C42H32N2O4 |
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibenzoate |
InChI |
InChI=1S/C28H22N2.2C7H6O2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*8-7(9)6-4-2-1-3-5-6/h3-18H,1-2H3;2*1-5H,(H,8,9)/q+2;;/p-2 |
Clave InChI |
SIMVPUFYBQKDMR-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




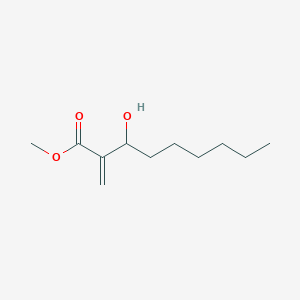
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
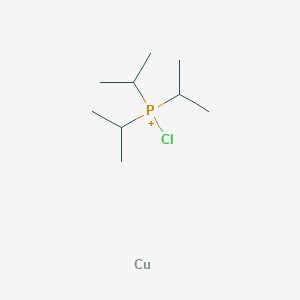
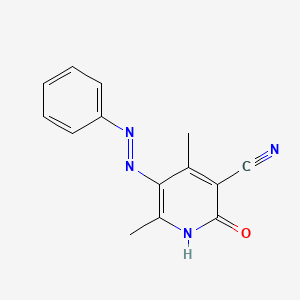
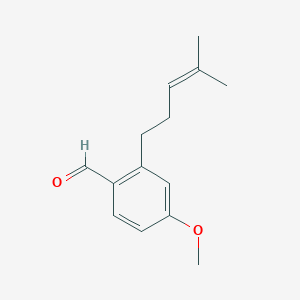
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
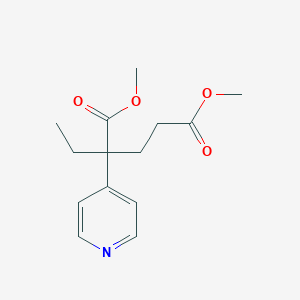


![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
